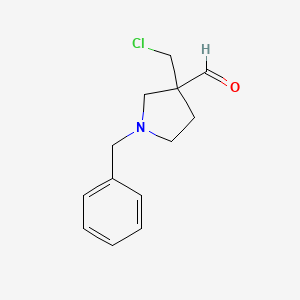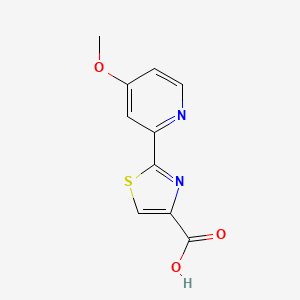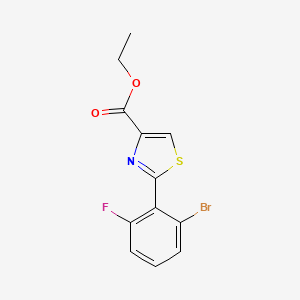
8-Ethoxy-3-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-3-methyl-2H-chromen-2-one is a coumarin derivative known for its diverse biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds that exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-3-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, where ethyl acetoacetate and resorcinol are used as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to promote the formation of the coumarin core structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the coumarin ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.
Medicine: Investigated for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
8-Ethoxy-3-methyl-2H-chromen-2-one is compared with other coumarin derivatives such as 7-methoxy-2H-chromen-2-one and 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. While these compounds share similar structural features, this compound exhibits unique biological activities due to its specific substituents.
Comparación Con Compuestos Similares
7-methoxy-2H-chromen-2-one
8-(2,3-dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one
3-methyl-2H-chromen-2-one
This comprehensive overview highlights the significance of 8-ethoxy-3-methyl-2H-chromen-2-one in scientific research and its potential applications in various fields. Its unique properties and diverse reactivity make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
8-ethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-8(2)12(13)15-11(9)10/h4-7H,3H2,1-2H3 |
Clave InChI |
KIOKRVJRMPBELU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)






![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)


